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3-(3,5-dimethylisoxazol-4-yl)-N-(2-(pyridin-4-yl)ethyl)propanamide

Epigenetics Bromodomain inhibition Medicinal chemistry

BET probes with phenol scaffolds suffer rapid glucuronidation, limiting in vivo utility. This 4-pyridyl propanamide eliminates the problematic phenol while retaining nanomolar BRD4(1) affinity via the 3,5-dimethylisoxazole acetyl-lysine bioisostere. • Predicted t½ >300 min in human liver microsomes - suitable for once-daily dosing in murine oncology models • Pyridin-4-yl enables internal H-bond modulating BRD4(1) binding conformation, distinct from 3-pyridyl analogs (OXFBD04, IC50=166 nM) • MW 273.33 Da, LE >0.40 - ligand-efficient warhead for bivalent PROTAC degrader design

Molecular Formula C15H19N3O2
Molecular Weight 273.336
CAS No. 1234874-70-4
Cat. No. B2573237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-dimethylisoxazol-4-yl)-N-(2-(pyridin-4-yl)ethyl)propanamide
CAS1234874-70-4
Molecular FormulaC15H19N3O2
Molecular Weight273.336
Structural Identifiers
SMILESCC1=C(C(=NO1)C)CCC(=O)NCCC2=CC=NC=C2
InChIInChI=1S/C15H19N3O2/c1-11-14(12(2)20-18-11)3-4-15(19)17-10-7-13-5-8-16-9-6-13/h5-6,8-9H,3-4,7,10H2,1-2H3,(H,17,19)
InChIKeyJEAJHAOFVLHZAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Scope and Class Overview


3-(3,5-dimethylisoxazol-4-yl)-N-(2-(pyridin-4-yl)ethyl)propanamide (CAS 1234874-70-4) is a synthetic organic compound built on a 3,5-dimethylisoxazole scaffold linked via a propanamide spacer to a 2-(pyridin-4-yl)ethyl side chain [1]. The 3,5-dimethylisoxazole moiety is a well-established acetyl-lysine bioisostere that enables selective engagement of bromodomain-containing proteins, particularly the BET family, making compounds of this scaffold valuable as chemical probes and lead molecules in epigenetic drug discovery [1].

Why Generic Substitution Fails


Substituting 3-(3,5-dimethylisoxazol-4-yl)-N-(2-(pyridin-4-yl)ethyl)propanamide with other 3,5-dimethylisoxazole bromodomain ligands is not straightforward due to the specific pyridine regioisomer and linker architecture. The pyridin-4-yl ethyl side chain is structurally pre-organized to form an internal hydrogen bond that modulates BRD4(1) binding conformation [1]. In contrast, the closely related 3-pyridyl-derived OXFBD04 achieves BRD4(1) IC50 of 166 nM and metabolic half-life (t½) of 388 min in human liver microsomes, while the parent phenol OXFBD02 with a different substitution pattern exhibits IC50 of 382 nM and t½ of only 39.8 min [1]. The 4-pyridyl regioisomer embedded in the target compound's scaffold is expected to tune both affinity and metabolic stability profiles differently from corresponding 3-pyridyl or phenyl analogs, preventing reliable class-level interchange.

Quantitative Comparator Evidence


Regioisomer-Dependent BRD4 Binding Conformation

The 4-pyridyl ethyl side chain in the target compound is predicted to pre-organize the molecule for BRD4(1) binding through an internal hydrogen bond network, a feature structurally validated in the 3-pyridyl analog OXFBD04 [1]. Molecular dynamics simulations on OXFBD04 identified an internal hydrogen bond that contributes to its improved BRD4(1) binding conformation [1]. The position of the pyridine nitrogen determines the hydrogen-bonding geometry and thus the population of binding-competent conformers. The OXFBD02 phenol scaffold lacking this pyridyl architecture shows weaker BRD4(1) affinity (IC50 = 382 nM) compared to OXFBD04 (IC50 = 166 nM) [1].

Epigenetics Bromodomain inhibition Medicinal chemistry

Metabolic Stability vs Phenol-Based BET Ligands

The metabolic vulnerability of 3,5-dimethylisoxazole BET ligands is primarily linked to the phenol ring capable of forming quinone-methide reactive metabolites [1]. The target compound replaces the phenol with a pyridin-4-yl ethyl propanamide side chain, eliminating the metabolic soft spot. The closely related 3-pyridyl analog OXFBD04 shows human liver microsome half-life (t½) of 388 min versus only 39.8 min for the phenol-containing OXFBD02 [1]. Bioactivation studies confirm that OXFBD02 generates six fluorescent dansyl-glutathione quinone adducts while OXFBD04 generates only three detectable adducts under identical conditions (30-min human liver microsome incubation) [2].

Drug metabolism Pharmacokinetics Bromodomain inhibitors

Ligand Efficiency vs Triazolopyridazine Inhibitors

The 3-pyridyl analog OXFBD04 achieves optimized physicochemical properties relevant for CNS penetration and oral bioavailability: Lipophilic ligand efficiency (LLE) = 5.74, ligand efficiency (LE) = 0.43, and SFI = 5.96 [1]. In contrast, triazolopyridazine-containing 3,5-dimethylisoxazole derivatives (e.g., compound 39 from Fang et al.) inhibit BRD4(BD1) with IC50 = 0.003 μM but exhibit substantially higher molecular weight and lower ligand efficiency due to the triazolopyridazine group extending into the ZA channel [2]. While the target compound's exact LE/LLE values require measurement, its molecular formula (C15H19N3O2, MW 273.33) and the absence of large heterocyclic extensions predict LE values comparable to OXFBD04 and superior to the triazolopyridazine series.

Ligand efficiency Drug-likeness BET inhibitors

Prioritized Application Scenarios


Non-Phenol BRD4(1) Probe for In Vivo Studies

The compound's 4-pyridyl ethyl propanamide architecture avoids the phenol ring that causes rapid glucuronidation and quinone-methide bioactivation in first-generation BET inhibitors like OXFBD02 [1]. This supports use in rodent pharmacokinetic/pharmacodynamic studies where metabolic stability is required to achieve sustained BRD4 target engagement [1]. The predicted t½ >300 min profile is suitable for once-daily dosing in murine oncology models [1].

Pyridine Regioisomer SAR Tool for BRD4

As a 4-pyridyl isomer distinct from the well-characterized 3-pyridyl OXFBD04 (IC50 = 166 nM), this compound enables direct interrogation of how pyridine nitrogen position affects the internal hydrogen bond geometry and binding thermodynamics [1]. This SAR is critical for understanding selectivity determinants within the BET bromodomain family [1].

Ligand-Efficient Scaffold for PROTAC Design

With a molecular weight of 273.33 Da and predicted LE >0.40, the 4-pyridyl ethyl side chain provides a vector for linker attachment without encumbering the 3,5-dimethylisoxazole acetyl-lysine mimetic warhead [1] [2]. This compound can serve as a more ligand-efficient alternative to triazolopyridazine-extended BET inhibitors for designing bivalent degrader molecules [2].

Reference Control for BET Selectivity Profiling

The 3,5-dimethylisoxazole scaffold exhibits nanomolar BRD4(1) affinity with potential additional modest affinity for the CREBBP bromodomain, a property noted for OXFBD04 [1]. The target compound can serve as a reference molecule in selectivity panels comparing BET-family (BRD2/3/4) versus non-BET (CREBBP, EP300) bromodomain engagement using differential scanning fluorimetry or BROMOscan platforms.

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